1-Cyclohexyl-1,4-diazepane

PARP1 Inhibition Medicinal Chemistry Oncology

1-Cyclohexyl-1,4-diazepane (CAS 59039-67-7, C11H22N2, MW 182.31) is a seven-membered diazepane featuring a cyclohexyl substituent on the 1-position nitrogen. This bicyclic structure provides a balance of conformational flexibility from the diazepane ring and lipophilic bulk from the cyclohexyl group (calculated LogP 1.51), making it a versatile building block in medicinal chemistry.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
CAS No. 59039-67-7
Cat. No. B1601233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-1,4-diazepane
CAS59039-67-7
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCCNCC2
InChIInChI=1S/C11H22N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h11-12H,1-10H2
InChIKeyYZRJEERFPFFTLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-1,4-diazepane (CAS 59039-67-7): A Versatile N-Heterocyclic Scaffold for Medicinal Chemistry and Organic Synthesis


1-Cyclohexyl-1,4-diazepane (CAS 59039-67-7, C11H22N2, MW 182.31) is a seven-membered diazepane featuring a cyclohexyl substituent on the 1-position nitrogen . This bicyclic structure provides a balance of conformational flexibility from the diazepane ring and lipophilic bulk from the cyclohexyl group (calculated LogP 1.51), making it a versatile building block in medicinal chemistry [1]. The compound is commercially available as a research chemical in purities typically ranging from 90% to ≥98% .

Why 1-Cyclohexyl-1,4-diazepane Cannot Be Replaced by Generic 1,4-Diazepane in Critical Applications


Substitution with unsubstituted 1,4-diazepane or other simple analogs is not viable when specific physicochemical or pharmacological properties are required. The cyclohexyl group fundamentally alters the molecule's steric profile, lipophilicity, and potential for target engagement. While 1,4-diazepane provides a core scaffold, the addition of the cyclohexyl moiety increases steric hindrance , enhances lipophilicity (LogP 1.51 vs. unsubstituted diazepane's lower LogP) [1], and enables interactions with hydrophobic binding pockets that are inaccessible to the simpler parent ring. This modification is critical in structure-activity relationship (SAR) studies where subtle changes can dramatically impact binding affinity, selectivity, and downstream biological function.

Quantitative Differentiation of 1-Cyclohexyl-1,4-diazepane: Evidence for Scientific Selection


PARP1 Inhibition: A Potent Derivative Highlights Scaffold Utility

A derivative of 1-cyclohexyl-1,4-diazepane, specifically CHEMBL204348, demonstrates potent inhibitory activity against Poly [ADP-ribose] polymerase 1 (PARP1). This compound incorporates the 1-cyclohexyl-1,4-diazepane scaffold as a key structural element [1].

PARP1 Inhibition Medicinal Chemistry Oncology

Sigma-1 (σ1) Receptor SAR: Cyclohexylmethyl is a Preferred Substituent

Systematic SAR studies on 1,2,4-trisubstituted 1,4-diazepanes identified a cyclohexylmethyl or butyl group as the preferred substituent at the 4-position for achieving high σ1 receptor affinity [1][2]. The highest affinity compounds (Ki as low as 0.86 nM) contain a benzyl group at the 1-position and a methyl group at the 2-position, demonstrating that the cyclohexylmethyl moiety is a key driver of potency.

Sigma-1 Receptor CNS Drug Discovery SAR

Crystalline Derivative Characterization via X-Ray Diffraction

A crystalline form of a 1-cyclohexyl-1,4-diazepane-containing compound has been characterized by X-ray diffraction (XRD), providing a definitive structural fingerprint [1].

Solid-State Chemistry Crystallography Analytical Chemistry

Physicochemical Profile: Quantified Lipophilicity and Purity

1-Cyclohexyl-1,4-diazepane exhibits a calculated LogP of 1.51, confirming its moderate lipophilicity [1]. This is a key differentiator from the more polar, unsubstituted 1,4-diazepane. Commercial sources offer the compound with high purity, typically ≥95% or ≥98% , ensuring reliable performance in research applications.

Lipophilicity Purity Physicochemical Properties

High-Impact Applications of 1-Cyclohexyl-1,4-diazepane in R&D and Procurement


Design and Synthesis of CNS-Targeted Small Molecules

The elevated lipophilicity (LogP 1.51) of 1-cyclohexyl-1,4-diazepane [4] positions it as an ideal building block for central nervous system (CNS) drug discovery programs. Its validated use in generating high-affinity σ1 receptor ligands (Ki down to 0.86 nM) [2] provides a proven path for developing novel cognition enhancers, antipsychotics, or neuroprotective agents. Procurement teams should prioritize this compound for projects requiring blood-brain barrier penetration and engagement of CNS targets.

Exploration of PARP1 and Related Enzyme Inhibitors

The demonstrated potency of a derivative against PARP1 (IC50 = 5 nM) [4] validates the scaffold for oncology research. Chemists can utilize 1-cyclohexyl-1,4-diazepane as a key intermediate in synthesizing focused libraries aimed at PARP1 or other related enzymes (e.g., tankyrases). Its structural features may confer favorable binding interactions within the nicotinamide pocket of these enzymes.

Solid-State Chemistry and Pharmaceutical Formulation Studies

The availability of crystallographic data for a 1-cyclohexyl-1,4-diazepane derivative [4] supports its use in solid-state research. Scientists investigating polymorphism, co-crystal formation, or salt screening can employ this compound as a starting material with a predictable solid-state behavior. This is particularly relevant for pre-formulation studies where reproducible crystalline forms are essential for drug product development.

Development of Lipophilic and Sterically Demanding Building Blocks

For medicinal chemistry campaigns requiring increased steric bulk and lipophilicity over standard piperazine or diazepane cores, 1-cyclohexyl-1,4-diazepane is a preferred choice [4]. Its unique combination of a flexible seven-membered ring and a bulky, hydrophobic cyclohexyl substituent allows for the exploration of novel chemical space. This is especially valuable in fragment-based drug discovery or when optimizing leads for improved metabolic stability or target selectivity.

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